Intra-Family Bromodomain Selectivity: 650-Fold Discrimination Against BRD4
GNE-272 demonstrates high selectivity for the CBP/EP300 bromodomains over the BET family member BRD4, a critical distinction for target deconvolution. In TR-FRET binding assays, GNE-272 inhibits CBP with an IC50 of 0.02 μM while requiring an IC50 of 13 μM for BRD4(1) [1]. This corresponds to a 650-fold selectivity window [2]. In contrast, the next-generation advanced analog GNE-781, while more potent (CBP IC50 = 0.94 nM), exhibits a selectivity window exceeding 5,400-fold (BRD4 IC50 = 5,100 nM) [3]. GNE-272 thus occupies a distinct selectivity niche, providing a well-characterized 650-fold window that ensures BRD4-dependent pathways are minimally perturbed at effective CBP/EP300 inhibitory concentrations, a key benchmark for early in vivo target validation studies.
| Evidence Dimension | Selectivity over BRD4 |
|---|---|
| Target Compound Data | 650-fold (CBP IC50 = 0.02 μM vs BRD4 IC50 = 13 μM) |
| Comparator Or Baseline | GNE-781: >5,400-fold (CBP IC50 = 0.94 nM vs BRD4 IC50 = 5,100 nM) |
| Quantified Difference | GNE-272 provides a 650-fold window; GNE-781 exceeds 5,400-fold, indicating GNE-272 is less selective than the advanced analog |
| Conditions | TR-FRET assay using biotinylated histone H3K14 peptide |
Why This Matters
For researchers requiring a validated, intermediate-selectivity probe to distinguish CBP/EP300 biology from BRD4-driven effects without the ultra-high selectivity of advanced clinical candidates, GNE-272 remains the reference standard.
- [1] Crawford, T.D., Romero, F.A., Lai, K.W., Tsui, V., Taylor, A.M., de Leon Boenig, G., Noland, C.L., Murray, J., Ly, J., Choo, E.F., et al. Discovery of a Potent and Selective in Vivo Probe (GNE-272) for the Bromodomains of CBP/EP300. J. Med. Chem. 2016, 59 (23), 10549–10563. View Source
- [2] TargetMol. GNE-272 Product Technical Datasheet. View Source
- [3] Romero, F.A., Murray, J., Lai, K.W., Tsui, V., Albrecht, B.K., An, L., Beresini, M.H., de Leon Boenig, G., Bronner, S.M., Chan, E.W., et al. GNE-781, A Highly Advanced Potent and Selective Bromodomain Inhibitor of Cyclic Adenosine Monophosphate Response Element Binding Protein, Binding Protein (CBP). J. Med. Chem. 2017, 60 (22), 9162–9183. View Source
